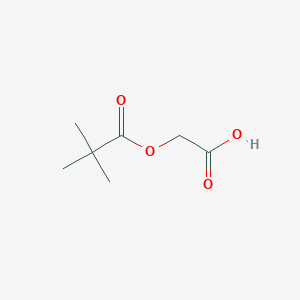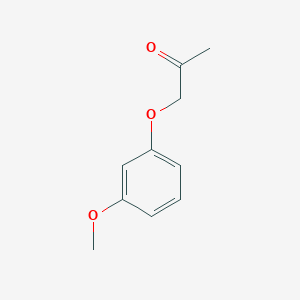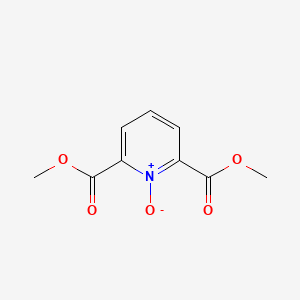
17-Hydroxy-6-methoxy-pregna-4,6-diene-3,20-dione Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Hydroxy-6-methoxy-pregna-4,6-diene-3,20-dione Acetate: is a synthetic steroidal compound with the molecular formula C24H32O5 and a molecular weight of 400.51 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxy-6-methoxy-pregna-4,6-diene-3,20-dione Acetate typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the acetylation of 17-Hydroxy-6-methoxy-pregna-4,6-diene-3,20-dione using acetic anhydride in the presence of a catalyst . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process often includes steps such as crystallization, filtration, and chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
17-Hydroxy-6-methoxy-pregna-4,6-diene-3,20-dione Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The reactions are typically carried out under controlled conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 17-Hydroxy-6-methoxy-pregna-4,6-diene-3,20-dione Acetate is used as a precursor for the synthesis of more complex steroidal compounds. It serves as a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is used to study steroid hormone pathways and their effects on cellular processes. It helps in understanding the role of steroids in various physiological functions .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other steroid-based products. Its unique chemical properties make it suitable for various applications .
Wirkmechanismus
The mechanism of action of 17-Hydroxy-6-methoxy-pregna-4,6-diene-3,20-dione Acetate involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, it can modulate gene expression and influence various cellular pathways . This modulation can lead to changes in cell proliferation, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 17-Hydroxy-6-dehydroprogesterone
- Cyproterone acetate
- Megestrol acetate
Uniqueness
Compared to similar compounds, 17-Hydroxy-6-methoxy-pregna-4,6-diene-3,20-dione Acetate has unique structural features, such as the methoxy group at the 6th position and the acetate group at the 17th position . These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C18H20NNaO11S |
|---|---|
Molekulargewicht |
481.4 g/mol |
IUPAC-Name |
sodium;[(3R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] sulfate |
InChI |
InChI=1S/C18H21NO11S.Na/c1-8-5-14(22)28-12-6-10(3-4-11(8)12)27-18-15(19-9(2)21)16(23)17(13(7-20)29-18)30-31(24,25)26;/h3-6,13,15-18,20,23H,7H2,1-2H3,(H,19,21)(H,24,25,26);/q;+1/p-1/t13?,15?,16?,17-,18+;/m0./s1 |
InChI-Schlüssel |
RGJHTOQXHRYTRI-QNDUEIIYSA-M |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)CO)OS(=O)(=O)[O-])O)NC(=O)C.[Na+] |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])O)NC(=O)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




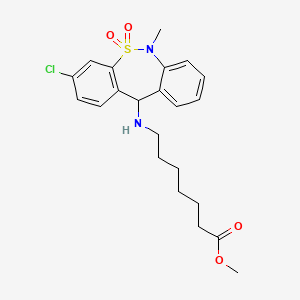


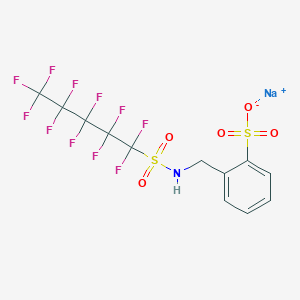

![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S)-8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13412107.png)

